molecular formula C20H20FN7O B12162892 N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12162892
M. Wt: 393.4 g/mol
InChI Key: ANIMBVSOFGYVEX-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzimidazole and tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while substitution of the fluorine atom could yield various substituted benzamides .

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20H20FN7O
  • Molecular Weight : 393.4 g/mol
  • IUPAC Name : this compound

The structure includes a benzimidazole moiety linked to a tetrazole group, which is significant in determining its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, particularly adenosine receptors. This inhibition is associated with various physiological processes, including inflammation and pain modulation. The compound's potential to inhibit cyclooxygenase enzymes suggests it may reduce the production of pro-inflammatory mediators like prostaglandins.

Biological Activity

The biological activity of this compound has been evaluated through various assays and studies. Notable findings include:

Anti-inflammatory Activity

Studies have shown that compounds with similar structures exhibit anti-inflammatory properties. The inhibition of cyclooxygenase enzymes by this compound could lead to decreased inflammation, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

The benzimidazole and tetrazole functionalities may contribute to antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound might also possess such properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(pentyl)-2-(tetrazol-1-yl)benzamideSimilar benzamide backbone; lacks benzimidazolePotential anti-inflammatory
4-Amino-N-(hexyl)-benzenesulfonamideContains sulfonamide instead of tetrazoleAntimicrobial properties
N-[4-(1H-benzimidazol-2-yl)-butanoyl]Benzimidazole moiety; no tetrazoleAntiproliferative effects

This table illustrates how the combination of both benzimidazole and tetrazole functionalities in this compound may confer distinct biological properties not found in other similar compounds.

Case Studies and Research Findings

Recent literature provides insights into the biological activity of benzimidazole derivatives, emphasizing their broad-spectrum pharmacological properties. For instance, a comprehensive review documented that benzimidazole derivatives exhibit activities ranging from antimicrobial to anticancer effects .

In particular, studies have focused on:

  • Antiviral Activity : Certain derivatives have shown promise against viruses such as hepatitis C, indicating potential therapeutic applications .

Properties

Molecular Formula

C20H20FN7O

Molecular Weight

393.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20FN7O/c21-14-9-10-18(28-13-23-26-27-28)15(12-14)20(29)22-11-5-1-2-8-19-24-16-6-3-4-7-17(16)25-19/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,22,29)(H,24,25)

InChI Key

ANIMBVSOFGYVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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